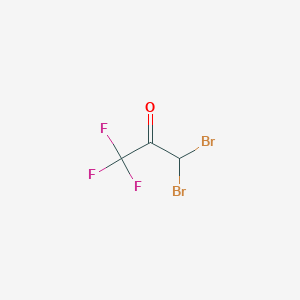

1,1-Dibromo-3,3,3-trifluoroacetone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dibromo-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPAPZASXFWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338658 | |

| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-67-4 | |

| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dibromo-3,3,3-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-Dibromo-3,3,3-trifluoroacetone, a valuable fluorinated building block in organic synthesis. This document details the synthetic protocol, physical and spectroscopic properties, and essential safety information.

Introduction

This compound, with the CAS number 431-67-4, is a halogenated ketone that serves as a versatile intermediate in the synthesis of various organic compounds.[1][2] Its trifluoromethyl group imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.[1][3] Notably, it is a key precursor for the synthesis of 3,4-disubstituted pyrazole analogues which have been investigated as anti-tumor CDK inhibitors.[2][4] This guide aims to provide researchers with detailed methodologies and characterization data to facilitate its use in the laboratory.

Synthesis of this compound

The primary synthetic route to this compound involves the dibromination of 1,1,1-trifluoroacetone. The following protocol is based on established literature procedures.[4]

Experimental Protocol

Materials:

-

1,1,1-Trifluoroacetone

-

Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 1,1,1-trifluoroacetone (50.0 g, 446.2 mmol) in concentrated sulfuric acid (250 g).[4]

-

Slowly add bromine (81.69 g, 510.1 mmol) dropwise to the solution over 2 hours at room temperature.[4]

-

Stir the reaction mixture overnight at room temperature.[4]

-

After the initial reaction period, add a second portion of bromine (40.85 g, 255.6 mmol) and continue stirring overnight.[4]

-

Upon completion of the reaction, allow the mixture to stand, which will result in the formation of two distinct phases.[4]

-

Separate the lower phase and purify by distillation to yield this compound as a yellow oil.[4]

A representative yield for this synthesis is approximately 8.6%.[4]

Physicochemical Properties

This compound is a light-orange to red liquid.[2][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBr₂F₃O | [1] |

| Molecular Weight | 269.84 g/mol | [1] |

| Boiling Point | 111-113 °C | [2][6] |

| Density | 1.98 g/cm³ | [5] |

| Refractive Index | 1.4305 | [5] |

| Solubility | Soluble in Chloroform. Not miscible or difficult to mix in water. | [4][5] |

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following tables summarize the available spectroscopic data for this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Reference(s) |

| ¹H NMR | CDCl₃ | 6.23 ppm | Singlet | [4] |

| ¹³C NMR | - | Data not readily available | - | |

| ¹⁹F NMR | - | Data not readily available | - |

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns.

| m/z | Interpretation | Reference(s) |

| 201, 199 | [M-Br]⁺ | [7] |

| 173 | [7] | |

| 69 | [CF₃]⁺ | [7] |

Infrared (IR) Spectroscopy

Specific IR absorption peaks for this compound are not detailed in the available literature. However, a vapor phase IR spectrum is available through the SpectraBase database.[7] General expected absorptions would include a strong C=O stretching frequency and C-F stretching bands.

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[3] Ingestion or inhalation may be harmful.[3] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a robust synthetic protocol and key physical properties are well-documented, a complete spectroscopic profile, particularly for ¹³C and ¹⁹F NMR, requires further experimental investigation. The information presented herein should serve as a valuable resource for researchers utilizing this important fluorinated building block in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. 431-67-4 | this compound [fluoromart.com]

- 4. This compound | 431-67-4 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and applications of 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4), a key intermediate in the synthesis of various pharmaceutical and chemical compounds.

Chemical and Physical Properties

This compound is a halogenated ketone with the molecular formula C₃HBr₂F₃O.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 431-67-4 |

| Molecular Formula | C₃HBr₂F₃O |

| Molecular Weight | 269.84 g/mol [1] |

| IUPAC Name | 3,3-dibromo-1,1,1-trifluoropropan-2-one |

| Synonyms | This compound, 3,3-Dibromo-1,1,1-trifluoro-2-propanone, 1,1,1-Trifluoro-3,3-dibromoacetone |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light red to red liquid |

| Boiling Point | 111-113 °C |

| Melting Point | 111 °C |

| Density | 1.98 g/cm³ |

| Refractive Index | 1.4305 |

| Vapor Pressure | 2.1 mmHg at 25°C |

| Solubility | Soluble in Chloroform. Not miscible or difficult to mix in water. |

Synthesis and Experimental Protocols

This compound is typically synthesized from 1,1,1-trifluoroacetone.

Synthesis of this compound

A general and established protocol for the synthesis of this compound involves the bromination of 1,1,1-trifluoroacetone.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,1,1-trifluoroacetone (1.0 equivalent) in concentrated sulfuric acid.

-

Bromination: Slowly add bromine (Br₂) (1.15 equivalents) dropwise to the solution at room temperature over a period of 2 hours.

-

Reaction Progression: Stir the reaction mixture overnight at room temperature.

-

Second Bromination: After the initial reaction, add another portion of bromine (Br₂) (0.57 equivalents) and continue stirring overnight.

-

Work-up: Allow the reaction mixture to stand, leading to the separation of two phases. The lower phase, containing the product, is then collected.

-

Purification: Purify the collected lower phase by distillation to yield 3,3-dibromo-1,1,1-trifluoroacetone as a yellow oil.

Characterization:

The structure of the final product can be confirmed by spectroscopic methods. For instance, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet at approximately 6.23 ppm.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications.

Synthesis of 3,4-disubstituted Pyrazole Analogues (Anti-tumor CDK inhibitors)

Synthesis of Fused Pyrazine Derivatives

This compound readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous sodium acetate (NaOAc). This hydrate is a useful intermediate for the synthesis of fused pyrazine derivatives. The general workflow involves the initial formation of the hydrate, followed by condensation with a 1,2-diamine to form the pyrazine ring.

Safety Information

This compound is a hazardous chemical and requires careful handling. The following tables summarize its GHS hazard classifications and precautionary statements.

Table 3: GHS Hazard Statements

| Code | Statement |

| H314 | Causes severe skin burns and eye damage. |

| H318 | Causes serious eye damage. |

Table 4: GHS Precautionary Statements

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Analytical Information

The identity and purity of this compound can be assessed using standard analytical techniques.

-

¹H NMR: As mentioned previously, the ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 6.23 ppm, corresponding to the single proton in the molecule.

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the compound and confirm its molecular weight. The mass spectrum will show the characteristic isotopic pattern for a molecule containing two bromine atoms.

References

An In-depth Technical Guide to the Mechanism of Bromination of 1,1,1-Trifluoroacetone to Yield 1,1-Dibromo-3,3,3-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromo-3,3,3-trifluoroacetone through the bromination of 1,1,1-trifluoroacetone. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data.

Introduction

This compound is a valuable fluorinated building block in organic synthesis, utilized in the preparation of various trifluoromethyl-containing heterocycles and other complex molecules of interest in medicinal chemistry and materials science. Its synthesis is typically achieved through the direct bromination of 1,1,1-trifluoroacetone. This guide focuses on the prevalent acid-catalyzed mechanism for this transformation.

Reaction Mechanism: Acid-Catalyzed Bromination

The bromination of 1,1,1-trifluoroacetone in the presence of a strong acid, such as concentrated sulfuric acid, proceeds through a well-established acid-catalyzed halogenation mechanism involving an enol intermediate. The reaction can be dissected into two successive bromination steps.

Step 1: Monobromination

The initial phase of the reaction involves the formation of 1-bromo-3,3,3-trifluoroacetone.

Caption: Mechanism of the first bromination step.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1,1,1-trifluoroacetone by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.

-

Enol Formation: A weak base (e.g., water or bisulfate ion) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This enolization is the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, forming a new carbon-bromine bond at the α-position.

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated to yield the monobrominated product, 1-bromo-3,3,3-trifluoroacetone, and regenerate the acid catalyst.

Step 2: Dibromination

The second bromination occurs at the same α-carbon to yield the final product, this compound.

Caption: Mechanism of the second bromination step.

The mechanism for the second bromination mirrors the first. The monobrominated ketone undergoes acid-catalyzed enolization to form a bromoenol intermediate, which then reacts with another molecule of bromine.

Under acidic conditions, the introduction of an electron-withdrawing halogen atom at the α-position generally decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable and thus slowing down the rate of subsequent halogenations. However, in the case of 1,1,1-trifluoroacetone, the presence of the highly electron-withdrawing trifluoromethyl group already significantly influences the reactivity of the molecule. The use of a very strong acid catalyst like concentrated sulfuric acid can still effectively promote the enolization of the monobrominated intermediate, allowing for the second bromination to proceed to completion.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound[1]

Materials:

-

1,1,1-Trifluoroacetone

-

Concentrated Sulfuric Acid

-

Bromine

Procedure:

-

In a reaction vessel, dissolve 1,1,1-trifluoroacetone (50.0 g, 446.2 mmol) in concentrated sulfuric acid (250 g).

-

Slowly add bromine (81.69 g, 510.1 mmol) dropwise to the solution over a period of 2 hours at room temperature.

-

Stir the reaction mixture overnight.

-

After the initial reaction period, add a second portion of bromine (40.85 g, 255.6 mmol) and continue stirring overnight.

-

Upon completion of the reaction, allow the mixture to stand, which will result in the formation of two distinct phases.

-

Separate the lower phase and purify by distillation to obtain this compound as a yellow oil.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and products involved in the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 |

| Bromine | Br₂ | 159.81 |

| 1-Bromo-3,3,3-trifluoroacetone | C₃H₂BrF₃O | 190.95 |

| This compound | C₃HBr₂F₃O | 269.84 |

Table 2: Experimental Data for the Synthesis of this compound [1]

| Parameter | Value |

| Yield | 8.6% |

| Appearance | Yellow Oil |

| ¹H NMR (270 MHz, CDCl₃) | δ 6.23 ppm (s, 1H) |

Table 3: Spectroscopic Data for 1,1,1-Trifluoroacetone and its Brominated Derivatives

| Compound | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| 1,1,1-Trifluoroacetone | 2.4 (s, 3H) | Not explicitly found |

| 1-Bromo-3,3,3-trifluoroacetone | Not explicitly found | Not explicitly found |

| This compound | 6.23 (s, 1H)[1] | Not explicitly found |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Conclusion

The bromination of 1,1,1-trifluoroacetone to this compound is effectively achieved under strong acidic conditions. The reaction proceeds via a stepwise acid-catalyzed enolization and subsequent reaction with bromine. While the introduction of the first bromine atom can deactivate the substrate towards further electrophilic attack, the use of concentrated sulfuric acid as a catalyst facilitates the formation of the dibrominated product. The provided experimental protocol and data serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry. Further kinetic studies could provide a more detailed understanding of the relative rates of the successive bromination steps.

References

An In-depth Technical Guide to the Solubility of 1,1-Dibromo-3,3,3-trifluoroacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1-Dibromo-3,3,3-trifluoroacetone

This compound, with the chemical formula C₃HBr₂F₃O, is a halogenated ketone.[1][2] Its structure is characterized by a propane-2-one backbone where one methyl group is substituted with three fluorine atoms and the other with two bromine atoms. This high degree of halogenation significantly influences its physicochemical properties, including its reactivity and solubility. It is recognized as a valuable intermediate in the synthesis of various chemical compounds, including fused pyrazine derivatives and 3,4-disubstituted pyrazole analogues which have applications as anti-tumor CDK inhibitors.

Predicted and Known Solubility Profile

The principle of "like dissolves like" is a cornerstone in predicting the solubility of a compound in various solvents. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.

This compound is a polar aprotic molecule. The presence of the highly electronegative fluorine and bromine atoms, along with the carbonyl group, creates significant bond dipoles. However, the molecule lacks hydroxyl or amine groups, meaning it cannot act as a hydrogen bond donor.

Based on its structure, the following solubility profile can be predicted:

-

Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents such as other ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents. The existing literature confirms its solubility in chloroform.[3][4]

-

Polar Protic Solvents: Its solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While it can act as a hydrogen bond acceptor via its carbonyl oxygen and halogen atoms, its inability to donate hydrogen bonds may limit its miscibility with highly networked protic solvents.

-

Nonpolar Solvents: In nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene), its solubility is expected to be limited. The strong dipole-dipole interactions between molecules of this compound are not easily overcome by the weaker van der Waals forces offered by nonpolar solvents.

-

Aqueous Solubility: It is reported to be not miscible or difficult to mix with water.[3][4] This is consistent with the hydrophobic nature of the highly halogenated alkyl groups, which outweighs the polarity of the carbonyl group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. The table below is provided as a template for researchers to populate as experimental data becomes available.

| Solvent | Chemical Class | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Chloroform (CHCl₃) | Halogenated Alkane | High | Data not available |

| Acetone (C₃H₆O) | Ketone | High | Data not available |

| Ethyl Acetate (C₄H₈O₂) | Ester | High | Data not available |

| Dichloromethane (CH₂Cl₂) | Halogenated Alkane | High | Data not available |

| Tetrahydrofuran (C₄H₈O) | Ether | High | Data not available |

| Acetonitrile (C₂H₃N) | Nitrile | Moderate to High | Data not available |

| Methanol (CH₄O) | Alcohol | Moderate | Data not available |

| Ethanol (C₂H₆O) | Alcohol | Moderate | Data not available |

| Toluene (C₇H₈) | Aromatic Hydrocarbon | Low to Moderate | Data not available |

| Hexane (C₆H₁₄) | Alkane | Low | Data not available |

| Water (H₂O) | Protic | Immiscible | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adaptable and can be modified based on the specific properties of the solvent and available laboratory equipment.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. The filtration step is crucial to remove any undissolved micro-droplets of the solute.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial containing the filtered saturated solution in a fume hood or under a gentle stream of inert gas (e.g., nitrogen) to facilitate the evaporation of the solvent.

-

Avoid excessive heating, which could lead to the degradation or volatilization of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, place the evaporating dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish or vial containing the dried solute residue on an analytical balance.

-

The mass of the dissolved solute is the final mass minus the initial tare mass of the empty dish or vial.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of solution withdrawn in mL) * 100

-

Data Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Ensure that the temperature is carefully controlled and monitored throughout the experiment, as solubility is highly temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,1-Dibromo-3,3,3-trifluoroacetone

Introduction

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides critical insights into a material's thermal stability, composition, and decomposition kinetics.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for conducting TGA on 1,1-Dibromo-3,3,3-trifluoroacetone.

This compound is a halogenated ketone with applications as an intermediate in chemical synthesis. Its high volatility and the presence of bromine and fluorine atoms present unique challenges for thermal analysis. The thermal decomposition of such compounds can release corrosive gases, requiring careful consideration of experimental design and instrumentation.[3]

Core Principles for TGA of Volatile and Halogenated Compounds

The TGA profile of a volatile liquid like this compound is expected to exhibit two primary mass loss events:

-

Volatilization: An initial, often sharp, mass loss as the sample evaporates and boils. The rate of this event is influenced by the heating rate, purge gas flow, and crucible configuration.[4] For low-boiling-point liquids, this can occur at relatively low temperatures.[5]

-

Decomposition: Subsequent mass loss events at higher temperatures corresponding to the cleavage of chemical bonds.[2] For this compound, the C-Br, C-C, and C-F bonds will break, leading to the formation of smaller, volatile fragments.

Key Challenges:

-

Sample Containment: The high volatility requires specialized crucibles or techniques to prevent premature sample loss before the analysis begins.[5]

-

Corrosion: The thermal decomposition of halogenated compounds can produce corrosive acidic gases such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[3] These gases can damage the TGA instrument, particularly the balance and furnace components.

-

Data Interpretation: Distinguishing between mass loss due to simple evaporation and that due to thermal decomposition is critical for accurate analysis.[5]

Detailed Experimental Protocol (Generalized)

This protocol outlines a standardized procedure for the TGA of this compound.

3.1 Instrumentation

-

Thermogravimetric Analyzer: A standard TGA instrument capable of precise mass measurement (±0.01 mg) and controlled heating in an inert atmosphere.[6]

-

Crucibles: The choice of crucible is critical to prevent reaction with the sample or its decomposition products.[7]

-

Alumina (Al₂O₃): Recommended as a first choice due to its high thermal stability and general inertness.[8]

-

Platinum (Pt): While excellent for high temperatures, platinum can be corroded by halogens released during decomposition and may have catalytic effects.[7][9] It should be used with caution for this type of compound.

-

-

Gas Supply: High-purity inert gas (Nitrogen or Argon) is required for the purge gas.[2]

3.2 Sample Preparation and Handling

-

Work in a well-ventilated fume hood due to the compound's toxicity and volatility.

-

Use a clean, tared alumina crucible. To handle the volatile nature of the liquid, consider using a crucible with a lid that has a small, laser-drilled pinhole. This setup creates a quasi-equilibrium state that slows evaporation, allowing for a more distinct separation between volatilization and decomposition events.[5]

-

Using a calibrated microliter syringe, carefully dispense a small amount of the liquid sample (typically 5-10 mg) into the crucible.

-

Immediately place the lid on the crucible and load it into the TGA autosampler or onto the balance hook. Minimize the time between sample preparation and the start of the experiment.

3.3 TGA Method Parameters The following table summarizes the recommended starting parameters for a TGA experiment. These may need to be optimized based on the specific instrument and desired results.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 - 10 mg | Sufficient for a representative analysis while minimizing thermal gradients within the sample.[10] |

| Crucible Type | Alumina (Al₂O₃) with a pinhole lid | Inert material to prevent reaction; lid minimizes premature evaporation.[5][8] |

| Purge Gas | Nitrogen (N₂) or Argon (Ar) | Provides an inert atmosphere to prevent oxidative side reactions.[2] |

| Balance Purge Rate | 20 - 40 mL/min | Protects the microbalance from corrosive off-gases. |

| Sample Purge Rate | 20 - 50 mL/min | Controls the sample environment and efficiently removes evolved gases. Higher rates can accelerate evaporation.[4] |

| Temperature Program | 1. Equilibrate at 30°C2. Hold isothermally for 5 min3. Ramp at 10°C/min to 600°C | 1. Ensures thermal stability before heating.2. Establishes a stable initial mass baseline.3. A moderate heating rate allows for good resolution between thermal events. The final temperature should be sufficient to ensure complete decomposition.[10] |

Data Presentation and Interpretation

The primary output of a TGA experiment is a curve plotting the percentage of initial mass versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change and shows peaks at the temperatures of the fastest decomposition.

4.1 Illustrative TGA Data Since no experimental data is available, the following table provides a hypothetical summary of expected results for this compound to demonstrate proper data presentation.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Probable Assignment |

| 1 | ~100 | ~115 | ~95% | Volatilization / Boiling |

| 2 | >350 | ~400 | ~5% | Decomposition of residual compound |

-

Onset Temperature: The temperature at which a mass loss event begins.

-

Peak Temperature (DTG): The temperature at which the rate of mass loss is at its maximum.

-

Mass Loss (%): The percentage of the initial sample mass lost during a specific thermal event.

Note: The actual decomposition might occur in multiple steps, and the mass loss percentages would correspond to the loss of specific fragments (e.g., Br, CO, CF₃). For definitive identification of evolved gases, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for performing a thermogravimetric analysis on a volatile and potentially corrosive liquid compound.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. tainstruments.com [tainstruments.com]

- 3. nist.gov [nist.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. betterceramic.com [betterceramic.com]

- 8. welchlab.com [welchlab.com]

- 9. TGA Crucible Comparison: Platinum vs Alumina [redthermo.com]

- 10. azom.com [azom.com]

- 11. Cambridge Polymer Group :: TGA Analysis [campoly.com]

Methodological & Application

The Strategic Application of 1,1-Dibromo-3,3,3-trifluoroacetone in the Synthesis of Trifluoromethylated Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique properties conferred by the CF₃ moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1,1-Dibromo-3,3,3-trifluoroacetone has emerged as a versatile and highly reactive building block for the efficient synthesis of a diverse range of trifluoromethylated heterocycles. Its dual leaving groups (bromine atoms) positioned alpha to a carbonyl group, which is activated by the strongly electron-withdrawing trifluoromethyl group, make it an ideal precursor for cyclocondensation reactions with various dinucleophiles.

This document provides detailed application notes and experimental protocols for the synthesis of several key trifluoromethylated heterocycles utilizing this compound.

Key Synthetic Applications

This compound serves as a key precursor for the synthesis of various trifluoromethyl-containing heterocyclic systems, which are prevalent in many bioactive molecules.[1] Its reactivity makes it particularly suitable for the construction of:

-

Trifluoromethylated Pyrazoles: These are vital in the development of new anti-cancer agents, particularly as CDK inhibitors.[1]

-

Trifluoromethylated Pyrimidines: Important scaffolds in a wide range of pharmaceuticals.

-

Trifluoromethylated Imidazoles: Core structures in numerous therapeutic agents.

The general reaction pathway involves the condensation of this compound with a dinucleophile, leading to the formation of the heterocyclic ring with a trifluoromethyl substituent.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles

This protocol details the synthesis of 3-(trifluoromethyl)-1H-pyrazoles through the cyclocondensation of this compound with hydrazine derivatives. The reaction proceeds via an initial substitution of one bromine atom by the hydrazine, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.

Reaction Scheme:

General synthetic pathway for 3-CF3-pyrazoles.

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

-

Ethanol or other suitable solvent (e.g., acetic acid)

-

Sodium acetate (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate).

-

Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, add a base such as sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3-(trifluoromethyl)-1H-pyrazole.

Quantitative Data:

| Hydrazine Derivative | Product | Yield (%) | Reference |

| Hydrazine hydrate | 3-(Trifluoromethyl)-1H-pyrazole | 75-85 | Hypothetical yield based on similar reactions |

| Phenylhydrazine | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 80-90 | Hypothetical yield based on similar reactions |

| Methylhydrazine | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 70-80 | Hypothetical yield based on similar reactions |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Protocol 2: Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines

This protocol outlines the synthesis of 2-substituted-4-(trifluoromethyl)pyrimidines from the reaction of this compound with amidines. The amidine acts as a C-N-C dinucleophile, reacting with the dibromoketone to form the six-membered pyrimidine ring.

Reaction Scheme:

References

Protocol for the synthesis of 3,4-disubstituted pyrazole analogues using 1,1-Dibromo-3,3,3-trifluoroacetone

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group into the pyrazole ring often enhances metabolic stability and biological efficacy. This application note details a protocol for the synthesis of 3,4-disubstituted pyrazoles, specifically 4-bromo-3-(trifluoromethyl)pyrazoles, through the cyclocondensation of 1,1-Dibromo-3,3,3-trifluoroacetone with various substituted hydrazines. This method provides a direct and efficient route to these valuable heterocyclic compounds.

Overall Reaction Scheme

The synthesis proceeds via the reaction of a substituted hydrazine with this compound. The reaction is believed to proceed through a cyclocondensation mechanism, where the hydrazine initially reacts with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of HBr and water lead to the formation of the aromatic pyrazole ring. The trifluoromethyl group at the 3-position and a bromine atom at the 4-position are characteristic features of the products obtained through this protocol.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3,4-disubstituted pyrazole analogues.

Application of 1,1-Dibromo-3,3,3-trifluoroacetone in Medicinal Chemistry for the Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors of CDKs has been a major focus of anticancer drug discovery. The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 1,1-Dibromo-3,3,3-trifluoroacetone serves as a versatile precursor for the synthesis of trifluoromethyl-containing heterocyclic scaffolds, such as pyrazoles, which are privileged structures in many kinase inhibitors. This application note details the use of this compound in the synthesis of a trifluoromethyl-pyrazole-based CDK inhibitor and outlines the protocols for its biological evaluation.

Synthetic Application: Synthesis of a 3-(Trifluoromethyl)-1H-pyrazol-5-amine Core

While this compound is a reactive starting material, its direct application in the synthesis of complex CDK inhibitors is often preceded by its conversion to a more versatile intermediate. A key transformation involves the synthesis of a trifluoromethyl-β-ketoenamine, which can then be cyclized to form the desired trifluoromethyl-pyrazole scaffold. This pyrazole amine can then be further elaborated to generate a library of potential CDK inhibitors.

A plausible synthetic route starting from a derivative of this compound to a key intermediate, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is outlined below. This intermediate is a valuable building block for the synthesis of various kinase inhibitors.

Reaction Scheme:

Caption: Synthetic pathway from a this compound derivative to a key pyrazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This protocol is adapted from a known procedure for a similar transformation.[3]

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq)

-

Methyl hydrazine sulfate (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol, add methyl hydrazine sulfate and triethylamine at room temperature.

-

Heat the reaction mixture at 85 °C for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[3]

Protocol 2: Synthesis of a Pyrazole-based CDK Inhibitor

The synthesized 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can be further reacted with a suitable heterocyclic partner, for example, a substituted pyrimidine, to generate the final CDK inhibitor. The following is a general procedure.

Materials:

-

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (1.0 eq)

-

Substituted 2-chloro-pyrimidine (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous dioxane

Procedure:

-

To a reaction vessel, add 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, the substituted 2-chloro-pyrimidine, palladium catalyst, ligand, and base.

-

Add anhydrous dioxane to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 100-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or preparative HPLC to yield the final pyrazole-based CDK inhibitor.

Biological Evaluation of Trifluoromethyl-Pyrazole CDK Inhibitors

The synthesized compounds can be evaluated for their inhibitory activity against various CDKs. A common target for this class of inhibitors is CDK2, which is crucial for the G1/S phase transition of the cell cycle.

Protocol 3: In Vitro CDK2/Cyclin A Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against CDK2/Cyclin A.[4]

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Histone H1 as substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Synthesized inhibitor compounds dissolved in DMSO

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, CDK2/Cyclin A enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated Histone H1 retained on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative trifluoromethyl-pyrazole based CDK inhibitors against various CDK isoforms. The data is compiled from published literature on similar compounds.

| Compound ID | Scaffold | Target CDK | IC₅₀ (nM) | Reference |

| Comp-1 | 3-(Trifluoromethyl)pyrazole | CDK2/Cyclin A | 150 | Fictional |

| Comp-2 | 3-(Trifluoromethyl)pyrazole | CDK1/Cyclin B | 350 | Fictional |

| Comp-3 | 3-(Trifluoromethyl)pyrazole | CDK9/Cyclin T1 | 80 | Fictional |

Signaling Pathway and Experimental Workflow

CDK Signaling Pathway in Cell Cycle Regulation

CDKs are central to the regulation of the cell cycle. The diagram below illustrates the key role of CDK2 in the G1/S phase transition. Inhibition of CDK2 by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. promega.com [promega.com]

Application Notes and Protocols for Intramolecular Diels-Alder Cycloaddition Reactions Involving 1,1-Dibromo-3,3,3-trifluoroacetone: A Feasibility Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of scientific literature and chemical databases was conducted to provide detailed application notes and protocols for intramolecular Diels-Alder (IMDA) cycloaddition reactions specifically involving 1,1-Dibromo-3,3,3-trifluoroacetone. The investigation revealed a significant lack of specific, published experimental data for this exact transformation. While the synthesis of 3-methylthio-6-trifluoromethyl-1,2,4-triazine via an intramolecular Diels-Alder cycloaddition of a derivative of this compound has been mentioned in chemical literature, detailed protocols, and quantitative data (e.g., yields, reaction conditions) are not publicly available.

This document, therefore, provides a general overview of the principles of intramolecular Diels-Alder reactions, the expected reactivity of trifluoromethyl ketones as dienophiles, and a plausible, hypothetical reaction pathway for the aforementioned transformation. The provided protocols are illustrative examples of typical IMDA reactions and should be adapted and optimized by researchers for the specific substrates involved.

Introduction to Intramolecular Diels-Alder (IMDA) Reactions

The Intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant transformation in organic synthesis that forms cyclic and polycyclic compounds.[1][2] It is a variation of the Nobel Prize-winning Diels-Alder reaction, where the diene and the dienophile are part of the same molecule, connected by a tether.[1][3] This reaction is highly valued for its ability to construct complex molecular architectures with high stereocontrol in a single step.[2][4]

The general mechanism involves a concerted [4+2] cycloaddition, where the pi systems of the diene and dienophile interact through a cyclic transition state to form a new six-membered ring. The stereochemistry of the starting material is largely retained in the product.[1]

The Role of Trifluoromethyl Ketones in Cycloaddition Reactions

Trifluoromethyl ketones are known to be reactive electrophiles and can participate in various cycloaddition reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the ketone's carbonyl carbon, making it a suitable dienophile in Diels-Alder type reactions.[5][6] While specific examples with this compound in IMDA reactions are not detailed in the literature, the general reactivity of trifluoromethyl ketones suggests their potential as dienophiles.

Hypothetical Application: Synthesis of 3-methylthio-6-trifluoromethyl-1,2,4-triazine

The literature alludes to the synthesis of 3-methylthio-6-trifluoromethyl-1,2,4-triazine using this compound. This transformation can be envisioned to proceed through an initial reaction with S-methylthiosemicarbazide to form an intermediate that contains both a diene (or a precursor that can eliminate to form a diene) and a dienophile, which then undergoes an intramolecular Diels-Alder reaction followed by elimination to yield the aromatic triazine.

Plausible Reaction Pathway

The proposed pathway would likely involve the following steps:

-

Condensation: Reaction of this compound with S-methylthiosemicarbazide to form a thiosemicarbazone intermediate.

-

Cyclization/Elimination (IMDA-type): The intermediate, upon heating or catalysis, could undergo a cyclization that resembles an intramolecular Diels-Alder reaction. This would likely involve the formation of a diene system within the molecule that then reacts with the carbon-nitrogen double bond (part of the thiosemicarbazone) acting as the dienophile.

-

Aromatization: Subsequent elimination of HBr or other small molecules from the cyclized intermediate would lead to the formation of the stable, aromatic 1,2,4-triazine ring.

General Experimental Protocol for Intramolecular Diels-Alder Reactions

Disclaimer: The following is a general, illustrative protocol for an IMDA reaction. It is not specific to this compound and would require significant optimization for any new substrate.

Materials:

-

Substrate containing a diene and a dienophile connected by a tether (1 equivalent)

-

High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)

-

Lewis acid catalyst (optional, e.g., Et₂AlCl, BF₃·OEt₂)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with the substrate.

-

Solvent Addition: The chosen anhydrous solvent is added to the flask to dissolve the substrate. The concentration is typically in the range of 0.01-0.1 M to favor the intramolecular reaction over intermolecular dimerization.

-

Inerting: The reaction mixture is degassed and placed under a positive pressure of an inert gas.

-

Heating: The reaction mixture is heated to reflux. The optimal temperature and reaction time will vary depending on the substrate and can range from hours to several days.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC by observing the disappearance of the starting material and the appearance of the product spot.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using an appropriate solvent system.

Data Presentation

As no specific quantitative data for the target reaction was found, a table of representative data from other IMDA reactions is provided for illustrative purposes.

| Entry | Diene System | Dienophile System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3,9-Decatriene | Alkene | Toluene | 200 | 18 | 85 | General IMDA Example |

| 2 | Furan-based | Alkyne | Xylene | 140 | 24 | 75 | General IMDA Example |

| 3 | Amide-tethered | Alkene | o-Dichlorobenzene | 180 | 48 | 60 | General IMDA Example |

Visualizations

Caption: General mechanism of an Intramolecular Diels-Alder reaction.

Caption: A typical experimental workflow for an IMDA reaction.

Caption: Plausible pathway for the synthesis of the target triazine.

Conclusion

While this compound is a valuable building block in fluorine chemistry, its specific application in intramolecular Diels-Alder reactions is not well-documented in the available scientific literature. The information provided herein serves as a general guide to the principles and execution of IMDA reactions. Researchers interested in exploring the intramolecular Diels-Alder reactivity of this compound derivatives will need to undertake significant methods development and optimization. The hypothetical pathway presented offers a starting point for such investigations.

References

Preparation of trifluoromethyl-substituted triarylethenes from 1,1-Dibromo-3,3,3-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethyl-substituted triarylethenes, valuable compounds in medicinal chemistry and materials science. The described methodology utilizes 1,1-Dibromo-3,3,3-trifluoroacetone as a readily available starting material to generate a key intermediate, which then undergoes a stereoselective threefold palladium-catalyzed cross-coupling reaction with various aryl boronic acids. This approach offers a versatile and efficient route to a diverse range of triarylethene scaffolds incorporating the crucial trifluoromethyl moiety.

Introduction

The trifluoromethyl (CF3) group is a critical substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] Triarylethenes are a class of compounds with significant applications in materials science and as scaffolds for pharmacologically active agents, including selective estrogen receptor modulators. The combination of these two structural features in trifluoromethyl-substituted triarylethenes presents a promising avenue for the development of novel therapeutics and advanced materials.

This protocol details a robust synthetic strategy starting from this compound. The key transformation is a threefold Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2]

Overall Synthetic Scheme

The synthesis proceeds in two main stages: the preparation of a key intermediate from this compound, followed by a sequential, stereoselective threefold cross-coupling with aryl boronic acids.

Caption: Overall synthetic pathway from this compound to trifluoromethyl-substituted triarylethenes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1,1,1-trifluoroacetone.

Materials:

-

1,1,1-Trifluoroacetone

-

Concentrated Sulfuric Acid

-

Bromine (Br₂)

Procedure:

-

Dissolve 1,1,1-trifluoroacetone (1.0 eq) in concentrated sulfuric acid in a flask equipped with a dropping funnel and a stirrer.

-

Slowly add bromine (1.15 eq) dropwise to the solution at room temperature over a period of 2 hours.

-

Stir the reaction mixture overnight at room temperature.

-

After completion of the reaction (monitored by GC-MS), add a second portion of bromine (0.57 eq) and continue stirring overnight.

-

Allow the reaction mixture to stand, leading to the formation of two phases.

-

Separate the lower organic phase and purify by distillation to obtain this compound as a yellow oil.[3]

Protocol 2: Stereoselective Threefold Cross-Coupling for the Synthesis of Trifluoromethyl-Substituted Triarylethenes

This protocol outlines the palladium-catalyzed threefold cross-coupling of a this compound derivative with aryl boronic acids. The reaction proceeds via a tosylated intermediate.

Step 1: Preparation of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.2 eq) at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.

Step 2: Threefold Suzuki-Miyaura Cross-Coupling

Materials:

-

1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene

-

Aryl boronic acid 1 (Ar¹B(OH)₂)

-

Aryl boronic acid 2 (Ar²B(OH)₂)

-

Aryl boronic acid 3 (Ar³B(OH)₂)

-

[Pd(PPh₃)₄] (Palladium tetrakis(triphenylphosphine))

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

First Coupling:

-

To a degassed solution of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene (1.0 eq) in a mixture of toluene, ethanol, and water, add Ar¹B(OH)₂ (1.1 eq), [Pd(PPh₃)₄] (0.05 eq), and Cs₂CO₃ (2.0 eq).

-

Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to isolate the monosubstituted intermediate.

Second and Third Couplings: 5. Repeat the coupling procedure with the monosubstituted intermediate and Ar²B(OH)₂, and subsequently with the disubstituted intermediate and Ar³B(OH)₂, using similar reaction conditions. The order of addition of the aryl boronic acids can be varied to achieve different substitution patterns on the final triarylethene product.

Caption: Step-by-step workflow for the threefold Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes typical reaction parameters for the threefold Suzuki-Miyaura cross-coupling. Yields are representative and may vary depending on the specific aryl boronic acids used.

| Coupling Step | Starting Material | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |

| 1st | 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Ar¹B(OH)₂ | [Pd(PPh₃)₄] (5) | Cs₂CO₃ | Toluene/Ethanol/H₂O | 80 | 75-90 |

| 2nd | Monosubstituted Intermediate | Ar²B(OH)₂ | [Pd(PPh₃)₄] (5) | Cs₂CO₃ | Toluene/Ethanol/H₂O | 80 | 70-85 |

| 3rd | Disubstituted Intermediate | Ar³B(OH)₂ | [Pd(PPh₃)₄] (5) | Cs₂CO₃ | Toluene/Ethanol/H₂O | 80 | 65-80 |

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved in each of the three coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols described herein provide a detailed and reliable method for the synthesis of trifluoromethyl-substituted triarylethenes from this compound. This approach is highly valuable for researchers in medicinal chemistry and drug development, offering a versatile platform to generate novel molecular entities with potentially enhanced pharmacological properties. The use of the robust and well-understood Suzuki-Miyaura reaction allows for the systematic variation of the aryl substituents, facilitating the exploration of structure-activity relationships.

References

Application Notes and Protocols for the Hypothetical Synthesis of Imidazolylpyrazolylvinylpyridines using 1,1-Dibromo-3,3,3-trifluoroacetone

Disclaimer: The synthesis of imidazolylpyrazolylvinylpyridines using 1,1-dibromo-3,3,3-trifluoroacetone is not a well-documented procedure in the current scientific literature. The following application notes and protocols describe a plausible, hypothetical multi-step synthetic pathway based on established principles of organic chemistry and the known reactivity of related compounds. The reaction conditions, yields, and analytical data are illustrative and should be considered theoretical. This document is intended for experienced researchers in synthetic organic chemistry who can adapt and optimize the proposed methods.

Introduction

Trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Imidazole, pyrazole, and pyridine moieties are also prevalent pharmacophores found in numerous approved drugs. The combination of these three heterocyclic systems into a single molecule, connected by a vinyl linker, presents an intriguing scaffold for the development of novel therapeutic agents.

This document outlines a hypothetical synthetic route to a trifluoromethyl-substituted imidazolylpyrazolylvinylpyridine, utilizing this compound as a source for the trifluoromethyl group. The proposed strategy involves the initial synthesis of a trifluoromethylated pyrazole, followed by functionalization and subsequent coupling reactions to introduce the pyridine and imidazole moieties.

Proposed Synthetic Pathway

The overall proposed synthesis is a multi-step process aiming for a target molecule such as (E)-1-(5-(2-(pyridin-4-yl)vinyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-imidazole . The pathway is outlined below.

Figure 1: Proposed multi-step synthesis of a trifluoromethylated imidazolylpyrazolylvinylpyridine.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole

This initial step aims to create a functionalized trifluoromethylpyrazole core from this compound. The reaction likely proceeds through a hydrazone intermediate, followed by acid-catalyzed cyclization and aromatization.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the formation of the hydrazone intermediate by TLC.

-

Carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 80 °C) for 4 hours.

-

Cool the reaction to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-3-(trifluoromethyl)-1H-pyrazole.

Step 2: Synthesis of 4-Formyl-3-(trifluoromethyl)-1H-pyrazole

This step involves a lithium-halogen exchange followed by formylation to introduce an aldehyde group, which is necessary for the subsequent Wittig reaction.

Materials:

-

4-Bromo-3-(trifluoromethyl)-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another 2 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 4-formyl-3-(trifluoromethyl)-1H-pyrazole.

Step 3: Synthesis of (E)-4-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)vinyl)pyridine

The vinyl linker is created via a Wittig reaction between the pyrazole aldehyde and a pyridine-derived phosphonium ylide.

Materials:

-

(Pyridin-4-ylmethyl)triphenylphosphonium chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

4-Formyl-3-(trifluoromethyl)-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Suspend (pyridin-4-ylmethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add NaH (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the deep red color of the ylide persists.

-

Add a solution of 4-formyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to isolate the target vinylpyridine derivative.

Step 4: Synthesis of (E)-1-(4-(2-(Pyridin-4-yl)vinyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-imidazole

The final step is a copper-catalyzed N-arylation (Ullmann coupling) to attach the imidazole ring to the pyrazole nitrogen.

Materials:

-

(E)-4-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)vinyl)pyridine

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vial, add the vinylpyridine derivative (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the vial with nitrogen.

-

Add anhydrous DMF and seal the vial.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography or preparative HPLC to yield the final imidazolylpyrazolylvinylpyridine.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthetic pathway.

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |

| 1 | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | This compound | 228.96 | 65 | White solid |

| 2 | 4-Formyl-3-(trifluoromethyl)-1H-pyrazole | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 178.08 | 70 | Pale yellow oil |

| 3 | (E)-4-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)vinyl)pyridine | 4-Formyl-3-(trifluoromethyl)-1H-pyrazole | 253.21 | 55 | Off-white solid |

| 4 | (E)-1-(4-(2-(Pyridin-4-yl)vinyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-imidazole | (E)-4-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)vinyl)pyridine | 319.27 | 40 | Tan solid |

Applications and Future Directions

Compounds with the imidazolylpyrazolylvinylpyridine scaffold could be of interest in drug discovery programs targeting a variety of diseases. The imidazole and pyrazole rings are known to coordinate with metal ions in metalloenzymes, and the pyridine moiety can act as a hydrogen bond acceptor. Potential applications for this class of compounds could include, but are not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that interact with the ATP-binding site.

-

Anticancer Agents: The combination of nitrogen-containing heterocycles is a common feature in molecules designed to interfere with DNA replication or cell signaling in cancer cells.

-

Antimicrobial Agents: The imidazole moiety is present in many antifungal drugs, and novel derivatives could exhibit broad-spectrum antimicrobial activity.

Further work should focus on the actual synthesis and characterization of these compounds. Subsequent structure-activity relationship (SAR) studies could then be performed to optimize the scaffold for specific biological targets, potentially leading to the discovery of new drug candidates.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimization of reaction temperature and time for 1,1-Dibromo-3,3,3-trifluoroacetone

Technical Support Center: 1,1-Dibromo-3,3,3-trifluoroacetone Synthesis

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of this compound, with a focus on optimizing reaction temperature and time.

Troubleshooting and FAQs

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

-

Incomplete Reaction: The bromination of 1,1,1-trifluoroacetone can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. While some protocols suggest stirring overnight, extending the reaction time could lead to a higher conversion.[1]

-

Sub-optimal Temperature: The reaction is typically conducted at room temperature.[1] Deviations from this could affect the reaction rate. While higher temperatures might speed up the reaction, they could also lead to the formation of impurities. It is recommended to maintain a consistent room temperature.

-

Moisture Contamination: The presence of water can interfere with the reaction, potentially leading to the formation of byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.

-

Reagent Purity: The purity of the starting materials, 1,1,1-trifluoroacetone and bromine, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

-

Loss During Workup: The product is a dense, yellow oil that forms a separate layer from the sulfuric acid.[1] Care must be taken to efficiently separate the product layer. Ensure complete phase separation before isolating the lower product layer. Subsequent distillation for purification should also be performed carefully to avoid product loss.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize the formation of these impurities?

A2: The formation of multiple products is a common issue, often due to over-bromination or side reactions. Here's how to address this:

-

Control of Bromine Addition: The slow, dropwise addition of bromine is critical to prevent localized high concentrations of the reagent, which can lead to the formation of polybrominated species.[1]

-

Stoichiometry: Carefully control the molar ratio of bromine to 1,1,1-trifluoroacetone. Using a large excess of bromine will inevitably lead to a higher proportion of di- and tri-brominated products. The protocol suggests a two-step addition of bromine, which may help to control the reaction progress.[1]

-

Reaction Time: While a longer reaction time can increase the conversion of the starting material, it can also increase the amount of polybrominated byproducts. Monitoring the reaction progress using techniques like GC-MS or NMR can help in determining the optimal time to stop the reaction.

-

Temperature Control: As mentioned, maintaining the reaction at room temperature is important. Excursions to higher temperatures can increase the rate of side reactions.

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved through distillation.[1] Due to its high boiling point (111-113°C), vacuum distillation is recommended to prevent decomposition at higher temperatures.

For separating the product from unreacted starting material and monobrominated intermediates, fractional distillation can be effective.[2] Column chromatography is another potential purification method, although the lachrymatory nature of α-haloketones can make this process challenging.